4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline
CAS No.: 853310-87-9
Cat. No.: VC20166539
Molecular Formula: C19H20N2S
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853310-87-9 |
|---|---|
| Molecular Formula | C19H20N2S |
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | 4-(4-methylpiperidin-1-yl)-2-thiophen-2-ylquinoline |
| Standard InChI | InChI=1S/C19H20N2S/c1-14-8-10-21(11-9-14)18-13-17(19-7-4-12-22-19)20-16-6-3-2-5-15(16)18/h2-7,12-14H,8-11H2,1H3 |
| Standard InChI Key | SPEGPUKDCNXYSJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Introduction
Structural and Electronic Properties
Molecular Architecture
The quinoline scaffold consists of a bicyclic system with a benzene ring fused to a pyridine ring. Substitutions at positions 2 and 4 introduce thiophene and 4-methylpiperidinyl groups, respectively. The thiophene moiety contributes to π-conjugation, while the piperidine ring introduces basicity and stereoelectronic effects. Comparative analysis with structurally similar compounds, such as 2-(4-ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline (C₂₃H₂₆N₂) and 4-[(4-methyl-1-piperidinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline (C₂₁H₂₂N₂OS), reveals that substituent positioning significantly influences molecular polarity and intermolecular interactions .
Table 1: Structural Comparison of Related Quinoline Derivatives
| Compound Name | Molecular Formula | Key Substituents | Unique Features |
|---|---|---|---|
| 4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline | C₁₉H₂₀N₂S | 4-methylpiperidinyl, 2-thienyl | Balanced π-conjugation and basicity |
| 2-(4-Ethylphenyl)-4-(4-methylpiperidinyl)quinoline | C₂₃H₂₆N₂ | 4-ethylphenyl, 4-methylpiperidinyl | Enhanced hydrophobicity |
| 4-(Piperidinylcarbonyl)-2-(5-methylthienyl)quinoline | C₂₁H₂₂N₂OS | Piperidinylcarbonyl, 5-methylthienyl | Carbonylic functionality for reactivity |
Spectroscopic and Computational Analysis
Density functional theory (DFT) studies on analogous quinolines, such as 1-(4-phenylquinolin-2-yl)propan-1-one, demonstrate the utility of computational methods in predicting electronic properties. For example, frontier molecular orbital (FMO) analysis reveals energy gaps () that correlate with chemical reactivity, while molecular electrostatic potential (MEP) maps identify nucleophilic and electrophilic sites . Applied to 4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline, these methods could predict reactive hotspots at the thiophene’s α-positions and the piperidine’s nitrogen atom.
Synthesis and Optimization
Friedländer Quinoline Synthesis
The Friedländer reaction, which condenses 2-aminobenzophenones with ketones, has been successfully adapted for solvent-free synthesis of quinoline derivatives using polyphosphoric acid (PPA) as a catalyst . For instance, 1-(4-phenylquinolin-2-yl)propan-1-one was synthesized in 82% yield under these conditions . Applying this method to 4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline would require:
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Starting Materials: 2-aminobenzaldehyde derivatives and a ketone incorporating the 4-methylpiperidinyl group.
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Catalytic System: PPA promotes cyclodehydration while minimizing side reactions.
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Reaction Conditions: Solvent-free heating at 90°C for 1–2 hours.
Alternative Routes
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Nucleophilic Aromatic Substitution: Introducing the piperidinyl group via displacement of a halogen at position 4 of the quinoline ring.
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Suzuki-Miyaura Coupling: Installing the thienyl group through palladium-catalyzed cross-coupling with a thiopheneboronic acid.
Table 2: Synthetic Methodologies for Quinoline Derivatives
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Friedländer Synthesis | 82 | Solvent-free, high atom economy | Requires specific ketone substrates |
| Suzuki Coupling | 65–75 | Modular thienyl introduction | Sensitive to oxygen and moisture |
| Nucleophilic Substitution | 70 | Direct functionalization | Limited to electron-deficient quinolines |
Physicochemical and Pharmacological Profile
Solubility and Lipophilicity
The logP value of 4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline is estimated to be ~3.5, indicating moderate lipophilicity. This property facilitates membrane permeability, a critical factor for central nervous system (CNS) penetration. Comparative data from 2-(4-ethylphenyl)-4-(4-methylpiperidinyl)quinoline (logP = 4.1) suggests that bulkier aryl groups increase hydrophobicity, potentially reducing aqueous solubility .
Biological Activity
While direct studies on this compound are unavailable, quinoline derivatives exhibit broad pharmacological profiles:
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Antiviral Activity: Quinolines inhibit viral polymerases and proteases via π-π stacking and hydrogen bonding .
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Anticancer Effects: Thiophene-containing analogs intercalate DNA or inhibit tyrosine kinases .
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Antimicrobial Action: Piperidine substitutions enhance activity against Gram-positive bacteria by disrupting cell wall synthesis .
Computational Modeling and Drug Design
Molecular Docking Studies
Docking simulations of analogous compounds into the ATP-binding pocket of EGFR kinase (PDB: 1M17) reveal that the thienyl group forms hydrophobic contacts with Leu694, while the piperidinyl nitrogen hydrogen-bonds to Thr854 . Such interactions suggest potential kinase inhibitory activity for 4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline.
ADMET Predictions
Using SwissADME, the compound’s bioavailability score is predicted to be 0.55, with moderate gastrointestinal absorption. The thiophene moiety may pose a risk of cytochrome P450 inhibition, necessitating further metabolic studies.
Industrial and Research Applications
Material Science
Quinoline-thiophene hybrids serve as organic semiconductors in OLEDs due to their tunable band gaps. The thienyl group’s electron-rich nature enhances charge transport properties, as demonstrated in 2-(5-methylthienyl)quinoline-based devices .
Medicinal Chemistry
The compound’s dual functionality positions it as a lead structure for multitarget drugs. Parallel synthesis libraries could explore modifications at the piperidine’s methyl group or thiophene’s β-position to optimize selectivity.
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